

Application Notes & Protocols: Development of Chemical Probes from 3-(Aminomethyl)-1H-indazole

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Compound of Interest

Compound Name: 3-(Aminomethyl)-1H-indazole

Cat. No.: B1286614

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of chemical probes derived from the versatile **3-(aminomethyl)-1H-indazole** scaffold. This scaffold is a valuable starting point for the synthesis of potent and selective modulators of various biological targets, particularly protein kinases. The aminomethyl group at the 3-position serves as a key functional handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of probe properties.

This document will focus on the development of 1H-indazole-3-carboxamides, a class of chemical probes targeting p21-activated kinase 1 (PAK1), a critical node in cell signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Rationale for 3-(Aminomethyl)-1H-indazole as a Scaffold

The 1H-indazole core is a privileged structure in medicinal chemistry, found in several FDA-approved drugs. The 1H-indazole-3-amine and related motifs have been shown to be effective "hinge-binding" fragments for kinase inhibitors, anchoring the small molecule in the ATP-binding pocket of the enzyme.^[1] The **3-(aminomethyl)-1H-indazole** provides a flexible linker to this core, allowing for the introduction of various substituents that can interact with other regions of the target protein, thereby enhancing potency and selectivity.

Featured Application: PAK1 Inhibitors

Target: p21-activated kinase 1 (PAK1)

Background: PAK1 is a serine/threonine kinase that acts as a downstream effector for the Rho GTPases, Rac1 and Cdc42. Aberrant PAK1 activity is linked to tumor progression, making it a compelling target for the development of anticancer therapeutics.[2][3] Chemical probes that selectively inhibit PAK1 are crucial tools for dissecting its role in cellular signaling and for validating it as a drug target.

Chemical Probe Design: The development of 1H-indazole-3-carboxamide derivatives has yielded potent and selective PAK1 inhibitors.[2][3] The core scaffold mimics the hinge-binding interactions of ATP, while substituents on the carboxamide can be tailored to occupy hydrophobic pockets within the kinase domain, enhancing affinity and selectivity.[2]

Quantitative Data

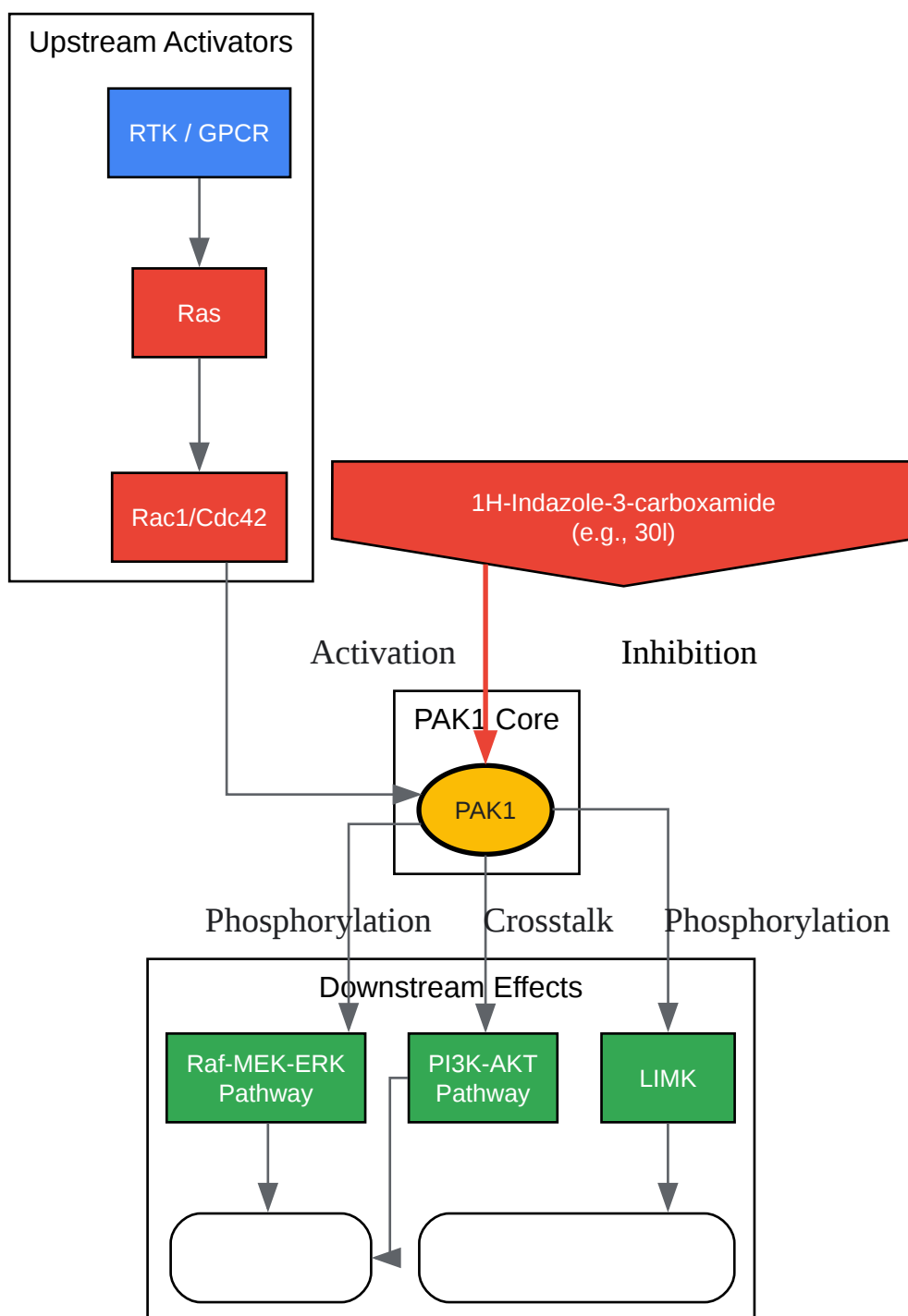
The following table summarizes the in vitro activity of a series of representative 1H-indazole-3-carboxamide chemical probes against PAK1 and their anti-proliferative effects in a cancer cell line.

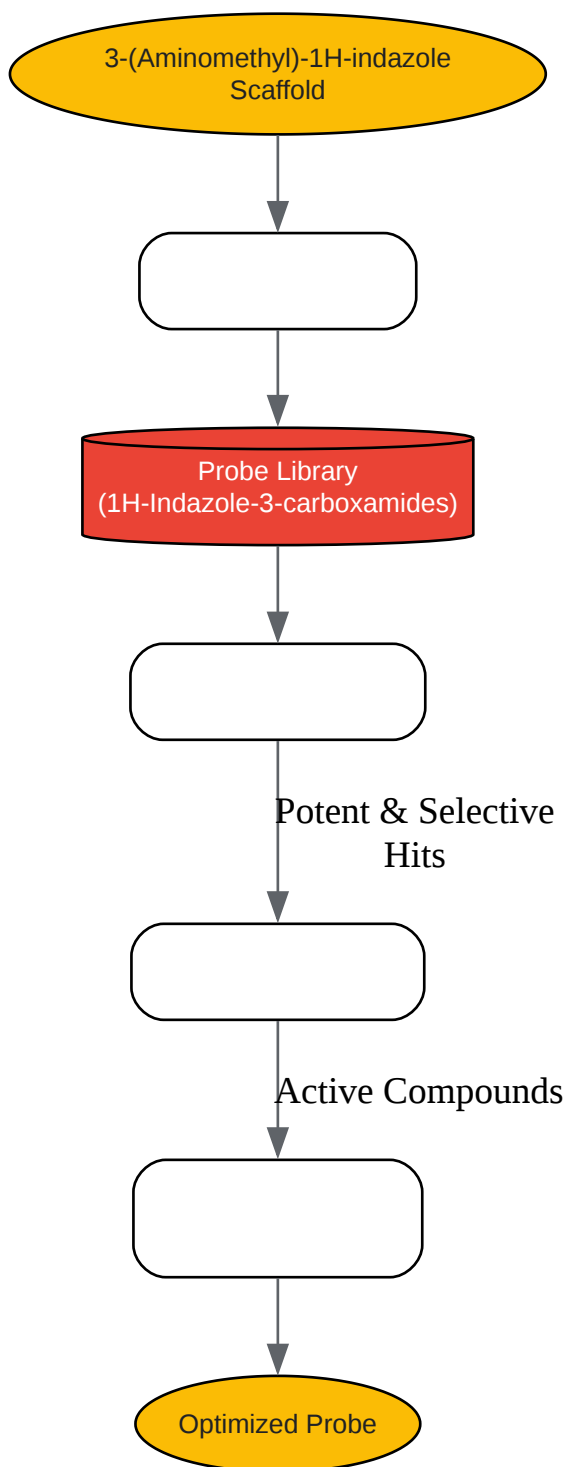
Compound ID	Structure	PAK1 IC50 (nM)[3]	Selectivity vs. other kinases	Anti-proliferative Activity (MDA-MB-231 cells, IC50 in μ M)
87a	6-(2-chlorophenyl)-N-(pyridin-4-yl)-1H-indazole-3-carboxamide	5000	-	> 30
87b	6-(2-chloro-4-fluorophenyl)-N-(pyridin-4-yl)-1H-indazole-3-carboxamide	159	-	> 30
87c	6-(4-bromo-2-chlorophenyl)-N-(pyridin-4-yl)-1H-indazole-3-carboxamide	52	-	> 30
30l	6-(4-bromo-2-chlorophenyl)-N-(1-methylpiperidin-4-yl)-1H-indazole-3-carboxamide	9.8	High selectivity against a panel of 29 kinases[2]	> 30

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway

The following diagram illustrates the central role of PAK1 in integrating signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) to regulate cell survival, proliferation, and motility.





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References

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- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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